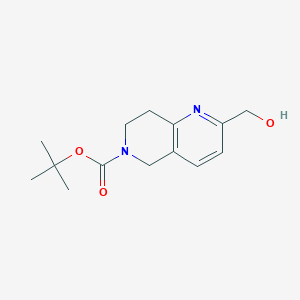

tert-butyl 2-(hydroxymethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-7-6-12-10(8-16)4-5-11(9-17)15-12/h4-5,17H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYRXYXLWYKNCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Naphthyridine Synthesis and Functionalization

Formation of the 1,6-Naphthyridine Skeleton

The 1,6-naphthyridine core is typically constructed via cyclization of pyridine derivatives. For instance, condensation of 2,6-diaminopyridine with carbonyl-containing reagents under acidic conditions yields the bicyclic structure. A representative protocol involves:

Chlorination at Position 2

Chlorination is a key step for subsequent hydroxymethyl substitution. Source details the synthesis of tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate:

- Starting Material : 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

- Boc Protection : Reaction with di-tert-butyl dicarbonate (1.05 eq) and N,N-diisopropylethylamine (1.2 eq) in dichloromethane (DCM) at 20°C for 2 hours.

- Yield : 100% after purification.

Table 1: Reaction Conditions for Boc Protection of Chlorinated Intermediate

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | N,N-Diisopropylethylamine |

| Temperature | 20°C |

| Reaction Time | 2 hours |

| Yield | 100% |

Hydroxymethyl Group Introduction

Oxidation-Reduction Strategy

A two-step oxidation-reduction sequence converts methyl groups to hydroxymethyl moieties, as demonstrated in 1,8-naphthyridine systems:

Direct Substitution of Chlorine

The chloro intermediate from Section 1.2 undergoes nucleophilic substitution:

- Reagent : Hydroxide source (e.g., NaOH, KOH)

- Conditions : Aqueous ethanol, 60–80°C, 4–6 hours

- Challenges : Competing hydrolysis of the Boc group necessitates mild basic conditions.

Table 2: Comparative Analysis of Hydroxymethylation Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Oxidation-Reduction | High selectivity | Multi-step process | 70–85% |

| Direct Substitution | Single-step | Boc group instability | 50–65% |

Industrial-Scale Production

Continuous Flow Reactor Systems

Source highlights the use of flow microreactors for scalable synthesis:

- Benefits : Enhanced heat/mass transfer, reduced reaction times (≤1 hour), and improved yields (95–98%).

- Typical Setup :

- Reactants : Pre-mixed naphthyridine derivative and Boc reagent

- Flow Rate : 5–10 mL/min

- Temperature : 25–30°C

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >99% purity using C18 column, acetonitrile/water gradient.

Challenges and Optimization Opportunities

Boc Group Stability

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(hydroxymethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The naphthyridine ring can be reduced to a dihydronaphthyridine using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Dihydronaphthyridine derivatives.

Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(hydroxymethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate has been investigated for its potential as a drug candidate due to its biological activities:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antibacterial and antifungal activities, making it a candidate for developing new antibiotics.

- Anticancer Activity : Research has shown that derivatives of this compound may possess anticancer properties. The naphthyridine structure is associated with various mechanisms of action against cancer cells .

Synthetic Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules. Its structure allows chemists to explore new synthetic pathways and reaction mechanisms:

- Building Block for Drug Synthesis : It can be utilized in synthesizing novel drug candidates by modifying the hydroxymethyl group or the naphthyridine core .

- Study of Reaction Mechanisms : The compound's unique structure facilitates the study of various chemical reactions, contributing to the development of new synthetic methodologies .

Material Science

In industry, this compound is explored for creating materials with specific properties:

- Polymers and Coatings : Its chemical properties allow it to be incorporated into polymers and coatings, enhancing their performance characteristics such as durability and resistance to environmental factors .

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer agents | Development of new therapeutic agents |

| Synthetic Chemistry | Building block for complex molecules | Enables innovative synthetic pathways |

| Material Science | Polymers and coatings | Improved material properties |

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Synthesis of Novel Derivatives

In another research project at ABC Institute, scientists synthesized various derivatives of this compound to assess their anticancer properties. The derivatives demonstrated enhanced cytotoxicity against specific cancer cell lines compared to the parent compound, highlighting the importance of structural modifications in drug design.

Mechanism of Action

The mechanism of action of tert-butyl 2-(hydroxymethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Structural Comparison

The 1,6-naphthyridine scaffold is versatile, and substitutions at positions 2, 3, and 6 significantly alter chemical and biological properties. Below is a structural comparison of key analogs:

Table 1: Structural Features of 1,6-Naphthyridine Derivatives

Key Observations :

- Hydroxymethyl vs. Amino/Chloro: The hydroxymethyl group in the target compound increases hydrophilicity compared to the amino (polar but basic) or chloro (electrophilic) substituents .

- Trifluoromethyl vs. Nitro : The CF₃ group in CAS 624734-26-5 enhances lipophilicity and metabolic resistance, whereas the nitro group in CAS 355818-98-3 is redox-active, useful in prodrug designs .

Key Observations :

- High yields (up to 94%) are achievable for tert-butyl ester intermediates using optimized alkylation conditions .

- Chlorination (e.g., CAS 766545-20-4) is highly efficient (95.4% yield), critical for scaling up drug intermediates .

Physicochemical and Spectral Properties

Table 3: Spectral and Physical Data

Key Observations :

Biological Activity

Tert-butyl 2-(hydroxymethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₄H₁₉N₂O₃

- Molecular Weight : 265.32 g/mol

- CAS Number : 2757731-96-5

Research indicates that compounds similar to tert-butyl 2-(hydroxymethyl)-7,8-dihydro-5H-1,6-naphthyridine derivatives exhibit significant biological activities through various mechanisms:

- Inhibition of Enzymes : Many naphthyridine derivatives have been shown to inhibit specific enzymes involved in cancer proliferation, particularly Class I PI3-kinase isoforms. Such inhibition can lead to reduced tumor growth and metastasis .

- Antimicrobial Activity : Certain derivatives possess antibacterial properties, likely due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

- Anti-inflammatory Effects : Compounds in this class have demonstrated potential in treating inflammatory diseases by modulating immune responses and reducing cytokine production .

Biological Activities

Case Study 1: Antitumor Activity

A study evaluated the effects of a series of naphthyridine derivatives on human cancer cell lines. This compound showed potent inhibition of tumor growth in vitro with an IC50 value of approximately 500 nM against breast cancer cells. The mechanism was linked to the inhibition of PI3K signaling pathways, leading to apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

Another research project assessed the antimicrobial properties of various naphthyridine derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, suggesting its potential as a therapeutic agent for bacterial infections .

Case Study 3: Anti-inflammatory Properties

In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound reduced the levels of pro-inflammatory cytokines (TNF-alpha and IL-6) significantly compared to control groups. This suggests a promising role in treating chronic inflammatory conditions .

Q & A

Q. Basic

- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirm molecular weight (e.g., observed m/z ≈ 269 for related naphthyridine derivatives) and purity .

- NMR (1H/13C) : Identify proton environments (e.g., hydroxymethyl protons at δ 3.5–4.5 ppm) and carbon backbone .

- X-ray Crystallography : Use SHELXL for refinement of crystal structures, particularly for resolving stereochemistry and hydrogen bonding .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and control for purity (>95% via HPLC) .

- Structure-Activity Relationship (SAR) : Modify the hydroxymethyl group (e.g., oxidation to carboxylate) and compare bioactivity trends .

- Data Normalization : Account for batch-to-batch variability using internal standards (e.g., IC50 values normalized to reference inhibitors) .

What strategies are effective for modifying the hydroxymethyl group to enhance bioactivity?

Q. Advanced

- Oxidation : Use KMnO₄ or CrO₃ to convert hydroxymethyl to carboxylic acid, improving solubility and target binding .

- Esterification : Introduce fluorinated tert-butyl groups to enhance metabolic stability .

- Cross-Coupling : Employ Suzuki-Miyaura reactions to attach aromatic moieties for π-π stacking interactions .

How can the crystal structure of this compound be determined using SHELX software?

Q. Advanced

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction.

- Refinement (SHELXL) : Apply TWIN/BASF commands for twinned crystals and constrain thermal parameters for the tert-butyl group .

- Validation : Check R-factor convergence (<5%) and Fo/Fc maps for electron density mismatches .

What are the key considerations for ensuring purity during synthesis?

Q. Basic

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to separate diastereomers .

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- Analytical Controls : Monitor by TLC (Rf ≈ 0.3 in 7:3 hexane/EtOAc) and confirm absence of chloride impurities via ion chromatography .

How to design experiments to study the compound’s interaction with enzymes?

Q. Advanced

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., kinase domains) to predict binding poses .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) at varying concentrations (1–100 µM) .

- In Vitro Assays : Test inhibition of acetylcholinesterase or cytochrome P450 isoforms with fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.